molecular formula C37H70O12S B1262566 1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol

1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol

Cat. No.: B1262566
M. Wt: 739 g/mol
InChI Key: QYYCNBNXSCGWDD-VPJOWPHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol is a glycosylglycerol derivative that is 1,2-ditetradecanoylglycerol in which the hydroxy hydrogen at position 3 has been replaced by a 6-sulfoquinovopyranosyl residue. It has a role as a mouse metabolite and a rat metabolite. It derives from a tetradecanoic acid and a 6-sulfo-D-quinovose.

Scientific Research Applications

Chemoenzymatic Synthesis and Biological Evaluation

A study highlights the synthesis of sulfo-glycolipids derived from 2-O-(β-D-glucopyranosyl)glycerol with varying acyl chain lengths. These compounds, including derivatives of 1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol, demonstrated antitumor properties in an in vitro assay for Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential applications in cancer research (Dangate et al., 2009).

Metabolic Roles in Non-Photosynthetic Organisms

Glycerol-3-yl 6-deoxy-6-C-sulfo-α-d-glucopyranoside, a key metabolite involved in sulfoquinovosyl diacylglycerol (SQDG) biosynthesis in photosynthetic organisms, was isolated from Rhizobium, a non-photosynthetic organism. This finding indicates similarities between the biosynthesis of SQDG in Rhizobium and photosynthetic systems, providing insights into gene overlap between these entities (Wang & Hollingsworth, 1998).

Immunomodulatory Applications

The immunosuppressive effects of synthetic sulfo-glycolipids, including 1,2-di-O-stearoyl-3-O-(6-deoxy-6-sulfo-beta-D-glucopyranosyl)-sn-glycerol (beta-SQDG-C18), were investigated. These compounds showed high inhibitory activities with low toxicities, suggesting their potential as immunosuppressive agents. The study also explored methods to enhance solubility and delivery of these compounds (Matsumoto et al., 2004).

Antitumor-Promoting Activity

Sulfoquinovosyldiacylglycerols derived from 2-O-beta-d-glucopyranosyl-sn-glycerol with varying acyl chains were prepared and tested for their anti-tumor-promoting activity. The study confirmed the importance of the 6'-sulfonate group and a free hydroxyl group on the glycerol moiety in inhibiting EBV activation (Dangate et al., 2009).

Properties

Molecular Formula

C37H70O12S

Molecular Weight

739 g/mol

IUPAC Name

[(2S,3S,4S,5R)-6-[2,3-di(tetradecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid

InChI

InChI=1S/C37H70O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(38)46-27-30(48-33(39)26-24-22-20-18-16-14-12-10-8-6-4-2)28-47-37-36(42)35(41)34(40)31(49-37)29-50(43,44)45/h30-31,34-37,40-42H,3-29H2,1-2H3,(H,43,44,45)/t30?,31-,34-,35+,36-,37?/m1/s1

InChI Key

QYYCNBNXSCGWDD-VPJOWPHRSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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